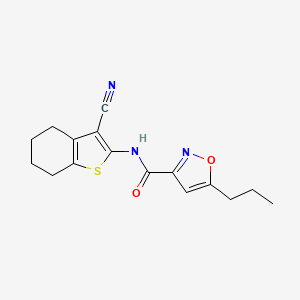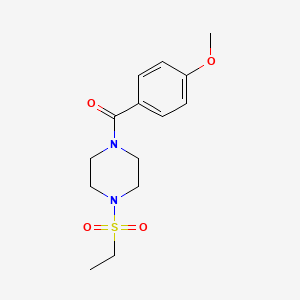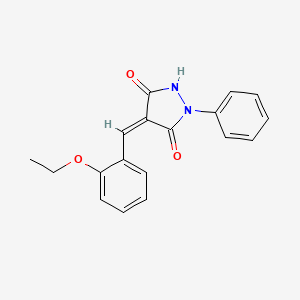![molecular formula C20H24N2O2 B5578787 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods, including the direct reaction of amines with isocyanates or carbonylation reactions. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea demonstrates the versatility of synthesis techniques, including carbonylation reactions with triphosgene in the presence of trimethylamine, followed by the addition of 4-methoxyaniline (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which significantly influences the compound's physical and chemical properties. For example, the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea reveals a complex solid-state structure with five symmetry-independent molecules, showcasing the potential for highly complicated molecular arrangements (Kumar et al., 2000).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including directed lithiation and reactions with electrophiles to produce substituted products. The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the reactivity of these compounds towards functionalization (Smith, El‐Hiti, & Alshammari, 2013).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the unique crystal packing and intermolecular interactions observed in the structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea highlight the complex physical characteristics these compounds can exhibit (Kumar et al., 2000).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, stability, and interaction with other molecules, are central to their applications in synthesis and materials science. The study on directed lithiation and its implications for the synthesis of functionalized products exemplifies the chemical versatility and potential of these compounds (Smith, El‐Hiti, & Alshammari, 2013).
Applications De Recherche Scientifique
Synthesis and Characterization of Urea Derivatives
Research has explored the synthesis of various urea derivatives, including the study by Mustafa et al. (2014), where seventeen urea derivatives were synthesized and assessed for their enzyme inhibition and anticancer properties. The study involved reacting ortho-, meta-, and para-tolyl isocyanate with primary and secondary amines. This research contributes to understanding the synthesis process and potential therapeutic applications of urea derivatives (Mustafa, Perveen, & Khan, 2014).
Metabolism of Designer Drugs
Zaitsu et al. (2009) identified the metabolites of new designer drugs in human urine, providing insights into their metabolic pathways. The study highlighted the metabolic transformations, including N-dealkylation and demethylenation, contributing to the understanding of how these substances are processed in the body (Zaitsu et al., 2009).
Directed Lithiation and Subsequent Reactions
Smith et al. (2013) discussed the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its reactions with various electrophiles. This research sheds light on the chemical reactivity and potential applications of urea derivatives in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Crystal Structure Analysis
The crystal structure of metobromuron, a phenylurea herbicide, was elucidated by Kang et al. (2015), providing valuable information on the molecular arrangement and interactions within the crystal lattice. This research is significant for understanding the physical properties and stability of such compounds (Kang, Kim, Kwon, & Kim, 2015).
Nonlinear Optical Properties
Crasta et al. (2004) investigated the growth and characterization of an organic NLO crystal derived from a urea compound. The study focused on its physical properties, including crystal structure and refractive index, highlighting the potential of urea derivatives in optical applications (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)15-9-8-10-16(13-15)20(3,4)22-19(23)21-17-11-6-7-12-18(17)24-5/h6-13H,1H2,2-5H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZVNAORJKBBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)
![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)
![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)
![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)


![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)
![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)